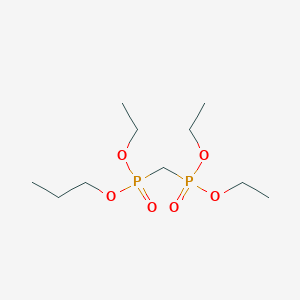
Triethyl propyl methylenebis(phosphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl propyl methylenebis(phosphonate) is an organophosphorus compound characterized by the presence of phosphonate groups. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of triethyl propyl methylenebis(phosphonate) allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethyl propyl methylenebis(phosphonate) can be synthesized through several methods. One common approach involves the reaction of triethyl phosphite with propyl bromide in the presence of a base, followed by the addition of methylene chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of triethyl propyl methylenebis(phosphonate) often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Triethyl propyl methylenebis(phosphonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenated compounds and a suitable base.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the reagents used.
Aplicaciones Científicas De Investigación
Triethyl propyl methylenebis(phosphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bone diseases.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of triethyl propyl methylenebis(phosphonate) involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various physiological effects, depending on the enzyme targeted .
Comparación Con Compuestos Similares
Similar Compounds
- Triethyl phosphonoacetate
- Diethyl phosphonoacetate
- Diethyl (bromodifluoromethyl)phosphonate
Uniqueness
Triethyl propyl methylenebis(phosphonate) is unique due to its specific structure, which allows it to participate in a broader range of chemical reactions compared to similar compounds. Its ability to form stable complexes with metals and its versatility in synthetic applications make it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
710323-33-4 |
|---|---|
Fórmula molecular |
C10H24O6P2 |
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
1-[diethoxyphosphorylmethyl(ethoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C10H24O6P2/c1-5-9-16-18(12,15-8-4)10-17(11,13-6-2)14-7-3/h5-10H2,1-4H3 |
Clave InChI |
RDZKTTNNVWHINS-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(CP(=O)(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


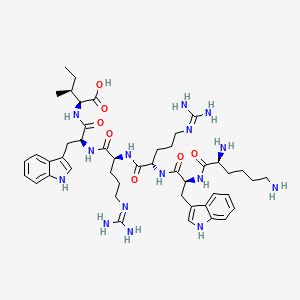
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
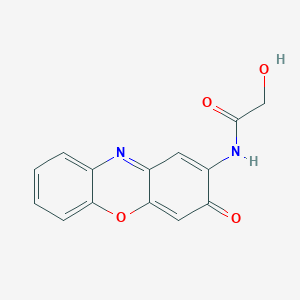
![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
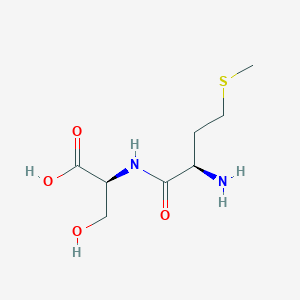
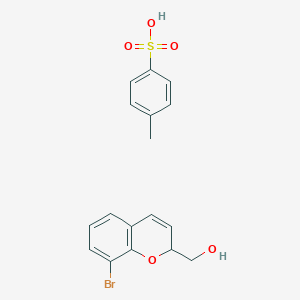
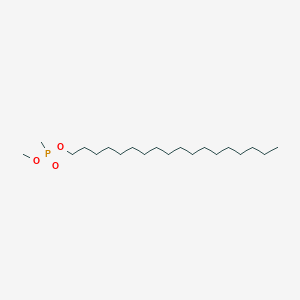
![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)
![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
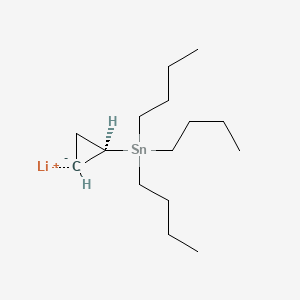
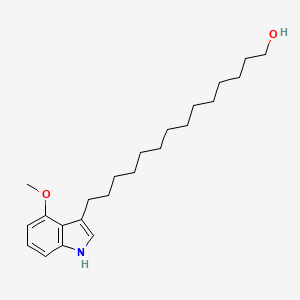
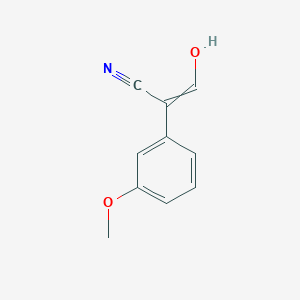
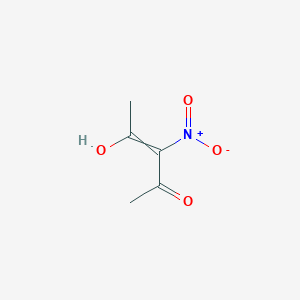
![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)
